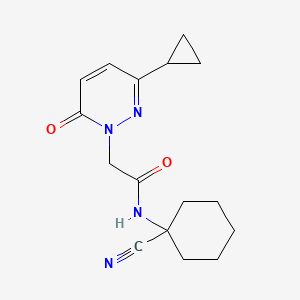

N-(1-cyanocyclohexyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide

CAS No.: 2034367-93-4

Cat. No.: VC5021359

Molecular Formula: C16H20N4O2

Molecular Weight: 300.362

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034367-93-4 |

|---|---|

| Molecular Formula | C16H20N4O2 |

| Molecular Weight | 300.362 |

| IUPAC Name | N-(1-cyanocyclohexyl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetamide |

| Standard InChI | InChI=1S/C16H20N4O2/c17-11-16(8-2-1-3-9-16)18-14(21)10-20-15(22)7-6-13(19-20)12-4-5-12/h6-7,12H,1-5,8-10H2,(H,18,21) |

| Standard InChI Key | DGTNLJBMCQTHMD-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)(C#N)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |

Introduction

Molecular Data:

| Property | Value |

|---|---|

| Molecular Formula | C15H20N4O2 |

| Molecular Weight | 288.35 g/mol |

| Key Functional Groups | Cyano (-CN), Ketone (-C=O), Amide (-CONH-) |

Synthesis

The synthesis of N-(1-cyanocyclohexyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide typically involves:

-

Formation of the Pyridazine Core: Pyridazine derivatives are often synthesized by condensation reactions involving dicarbonyl compounds and hydrazine derivatives.

-

Incorporation of Cyclopropyl and Ketone Groups: Functionalization of the pyridazine ring with cyclopropyl and ketone groups may involve selective alkylation or acylation reactions.

-

Attachment of the Acetamide Moiety: The final step includes coupling the pyridazine derivative with a cyanocyclohexane acetamide precursor under conditions that promote amide bond formation.

The exact reaction conditions (e.g., solvents, catalysts, temperature) would depend on the specific reagents used.

Potential Applications

Due to its structural features, this compound holds promise in several domains:

Medicinal Chemistry

-

The pyridazine core is a well-known pharmacophore in drug discovery, often associated with anti-inflammatory, anticancer, and antiviral activities.

-

The cyano group enhances bioactivity by improving binding affinity to biological targets.

Drug Development

-

Compounds with similar structures have been explored for their potential as enzyme inhibitors (e.g., 5-lipoxygenase inhibitors) or receptor modulators.

-

The presence of both lipophilic (cyclohexyl, cyclopropyl) and polar (amide, ketone) groups suggests good membrane permeability and bioavailability.

Research Findings

Although no direct studies on this exact compound were identified, related compounds with pyridazine scaffolds have demonstrated:

-

Anticancer Activity: Pyridazine derivatives have shown efficacy in inhibiting tumor cell growth by targeting specific enzymes or receptors .

-

Anti-inflammatory Potential: Molecular docking studies on similar compounds suggest inhibition of inflammatory pathways such as lipoxygenase .

-

Antiviral Applications: Derivatives targeting viral polymerase interfaces have been reported .

Future Directions

Further research on N-(1-cyanocyclohexyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide could focus on:

-

Biological Testing: Evaluating its activity against specific disease models (e.g., cancer, inflammation).

-

Structure Optimization: Modifying functional groups to enhance potency or selectivity.

-

Pharmacokinetics Studies: Investigating absorption, distribution, metabolism, and excretion (ADME) profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume